molecular formula C28H29N3O4 B11059048 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide

4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide

Cat. No.: B11059048
M. Wt: 471.5 g/mol
InChI Key: FWHSQJDJHWZDLR-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, which includes multiple functional groups, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the cyclohexane ring through a Diels-Alder reaction.

    Step 2: Introduction of the pyridine ring via a nucleophilic substitution reaction.

    Step 3: Addition of the hydroxy and methyl groups through selective oxidation and alkylation reactions.

    Step 4: Coupling of the bis(2-methylphenyl) groups using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups to alcohols using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions involving the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials or catalysts.

Mechanism of Action

The mechanism of action of 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Interference with metabolic or signaling pathways to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-2-YL)cyclohexane-13-dicarboxamide
  • 4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-4-YL)cyclohexane-13-dicarboxamide

Uniqueness

4-Hydroxy-4-methyl-N1N3-bis(2-methylphenyl)-6-oxo-2-(pyridin-3-YL)cyclohexane-13-dicarboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C28H29N3O4

Molecular Weight

471.5 g/mol

IUPAC Name

4-hydroxy-4-methyl-1-N,3-N-bis(2-methylphenyl)-6-oxo-2-pyridin-3-ylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C28H29N3O4/c1-17-9-4-6-12-20(17)30-26(33)24-22(32)15-28(3,35)25(23(24)19-11-8-14-29-16-19)27(34)31-21-13-7-5-10-18(21)2/h4-14,16,23-25,35H,15H2,1-3H3,(H,30,33)(H,31,34)

InChI Key

FWHSQJDJHWZDLR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2C(C(C(CC2=O)(C)O)C(=O)NC3=CC=CC=C3C)C4=CN=CC=C4

Origin of Product

United States

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